Cas no 83911-48-2 (9H-Pyrido3,4-bindole-3-carbonitrile)

9H-Pyrido3,4-bindole-3-carbonitrile structure
83911-48-2 structure
상품 이름:9H-Pyrido3,4-bindole-3-carbonitrile
CAS 번호:83911-48-2
MF:C12H7N3
메가와트:193.204081773758
MDL:MFCD21337215
CID:583354
PubChem ID:20059982

9H-Pyrido3,4-bindole-3-carbonitrile 화학적 및 물리적 성질

이름 및 식별자

    • 9H-Pyrido[3,4-b]indole-3-carbonitrile
    • 3-Cyano-β-carboline
    • β-Carboline-3-carbonitrile
    • 83911-48-2
    • DTXSID20602000
    • 9H-beta-Carboline-3-carbonitrile
    • BS-41693
    • CS-0060592
    • MFCD21337215
    • SY023944
    • 3-cyano-beta-carboline
    • DB-360092
    • Y10042
    • AKOS016015056
    • CHEMBL5266558
    • SCHEMBL7379425
    • RYLDZJANGRBUGW-UHFFFAOYSA-N
    • 3-Cyano-9H-pyrido[3,4-b]indole
    • 9H-Pyrido3,4-bindole-3-carbonitrile
    • MDL: MFCD21337215
    • 인치: 1S/C12H7N3/c13-6-8-5-10-9-3-1-2-4-11(9)15-12(10)7-14-8/h1-5,7,15H
    • InChIKey: RYLDZJANGRBUGW-UHFFFAOYSA-N
    • 미소: N#CC1C=C2C(NC3C2=CC=CC=3)=CN=1

계산된 속성

  • 정밀분자량: 193.063997236g/mol
  • 동위원소 질량: 193.063997236g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 293
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.2
  • 토폴로지 분자 극성 표면적: 52.5Ų

실험적 성질

  • 밀도: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
  • 용해도: 거의 녹지 않음(0.015g/l)(25ºC),

9H-Pyrido3,4-bindole-3-carbonitrile 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
H120495-50mg
9H-Pyrido[3,4-b]indole-3-carbonitrile
83911-48-2
50mg
$ 190.00 2022-06-04
TRC
H120495-25mg
9H-Pyrido[3,4-b]indole-3-carbonitrile
83911-48-2
25mg
$ 115.00 2022-06-04
Matrix Scientific
143879-1g
9H-Pyrido[3,4-b]indole-3-carbonitrile, 95%
83911-48-2 95%
1g
$1814.00 2023-09-09
Matrix Scientific
143879-5g
9H-Pyrido[3,4-b]indole-3-carbonitrile, 95%
83911-48-2 95%
5g
$3664.00 2023-09-09
A2B Chem LLC
AD95995-100mg
9H-Pyrido[3,4-b]indole-3-carbonitrile
83911-48-2 95%
100mg
$51.00 2024-04-19
abcr
AB460507-1g
9H-Pyrido[3,4-b]indole-3-carbonitrile; .
83911-48-2
1g
€473.70 2025-02-27
Aaron
AR008IEF-1g
9H-Pyrido[3,4-b]indole-3-carbonitrile
83911-48-2 98%
1g
$253.00 2025-01-23
A2B Chem LLC
AD95995-250mg
9H-Pyrido[3,4-b]indole-3-carbonitrile
83911-48-2 95%
250mg
$84.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT3553-250.0mg
9H-pyrido[3,4-b]indole-3-carbonitrile
83911-48-2 95%
250.0mg
¥772.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT3553-1g
9H-pyrido[3,4-b]indole-3-carbonitrile
83911-48-2 95%
1g
¥1872.0 2024-04-17

9H-Pyrido3,4-bindole-3-carbonitrile 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  reflux
2.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  rt
참조
A facile synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives from 3-substituted β-carbolines
Lin, Guowu; et al, Molecules, 2010, 15, 5680-5691

합성회로 2

반응 조건
1.1 Reagents: Sodium hydroxide
1.2 Reagents: Thionyl chloride
1.3 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dimethylformamide ;  rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 °C
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  reflux
4.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  rt
참조
A facile synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives from 3-substituted β-carbolines
Lin, Guowu; et al, Molecules, 2010, 15, 5680-5691

합성회로 3

반응 조건
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt → reflux
2.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  rt; 30 min, rt
2.2 Reagents: Water
참조
Preparation of 1,3,6-trisubstituted-β-carboline compounds as cyclin dependent kinase 2 inhibitors
, China, , ,

합성회로 4

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  2 h, rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, cooled
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dimethylformamide ;  cooled; 24 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 - 5 °C
3.2 Reagents: Water ;  cooled
4.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt → reflux
5.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  rt; 30 min, rt
5.2 Reagents: Water
참조
Preparation of 1,3,6-trisubstituted-β-carboline compounds as cyclin dependent kinase 2 inhibitors
, China, , ,

합성회로 5

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 - 5 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt → reflux
3.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  rt; 30 min, rt
3.2 Reagents: Water
참조
Preparation of 1,3,6-trisubstituted-β-carboline compounds as cyclin dependent kinase 2 inhibitors
, China, , ,

합성회로 6

반응 조건
1.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  rt; 30 min, rt
1.2 Reagents: Water
참조
Preparation of 1,3,6-trisubstituted-β-carboline compounds as cyclin dependent kinase 2 inhibitors
, China, , ,

합성회로 7

반응 조건
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dimethylformamide ;  cooled; 24 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 - 5 °C
2.2 Reagents: Water ;  cooled
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt → reflux
4.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  rt; 30 min, rt
4.2 Reagents: Water
참조
Preparation of 1,3,6-trisubstituted-β-carboline compounds as cyclin dependent kinase 2 inhibitors
, China, , ,

합성회로 8

반응 조건
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  rt
참조
A facile synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives from 3-substituted β-carbolines
Lin, Guowu; et al, Molecules, 2010, 15, 5680-5691

합성회로 9

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  reflux
3.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  rt
참조
A facile synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives from 3-substituted β-carbolines
Lin, Guowu; et al, Molecules, 2010, 15, 5680-5691

합성회로 10

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Solvents: Water ;  3 h, rt; 3 h, rt → reflux
1.3 Reagents: Acetic acid Solvents: Water ;  pH 6, cooled
2.1 Reagents: Thionyl chloride Solvents: Ethanol ;  2 h, rt → reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, cooled
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dimethylformamide ;  cooled; 24 h, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 - 5 °C
4.2 Reagents: Water ;  cooled
5.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt → reflux
6.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  rt; 30 min, rt
6.2 Reagents: Water
참조
Preparation of 1,3,6-trisubstituted-β-carboline compounds as cyclin dependent kinase 2 inhibitors
, China, , ,

9H-Pyrido3,4-bindole-3-carbonitrile Raw materials

9H-Pyrido3,4-bindole-3-carbonitrile Preparation Products

9H-Pyrido3,4-bindole-3-carbonitrile 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:83911-48-2)9H-Pyrido3,4-bindole-3-carbonitrile
A864200
순결:99%
재다:1g
가격 ($):257.0